Trifloxystrobin-d6

Mass spectrometry Isotope dilution Spectral overlap

Trifloxystrobin-d6 (CAS 2470226-50-5) is a hexa-deuterated isotopologue of the broad-spectrum strobilurin fungicide trifloxystrobin (CAS 141517-21-7), with molecular formula C20H13D6F3N2O4 and molecular weight 414.41 g/mol. Six hydrogen atoms on the phenyl ring and benzylic methylene are replaced by deuterium, yielding a +6 Da mass shift versus the unlabeled analyte.

Molecular Formula C20H19F3N2O4
Molecular Weight 414.4 g/mol
Cat. No. B10860679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifloxystrobin-d6
Molecular FormulaC20H19F3N2O4
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i4D,5D,7D,10D,12D2
InChIKeyONCZDRURRATYFI-UJWYFGFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifloxystrobin-d6: Deuterated Internal Standard for Regulatory-Grade Trifloxystrobin Residue Quantification by LC-MS/MS and GC-MS


Trifloxystrobin-d6 (CAS 2470226-50-5) is a hexa-deuterated isotopologue of the broad-spectrum strobilurin fungicide trifloxystrobin (CAS 141517-21-7), with molecular formula C20H13D6F3N2O4 and molecular weight 414.41 g/mol . Six hydrogen atoms on the phenyl ring and benzylic methylene are replaced by deuterium, yielding a +6 Da mass shift versus the unlabeled analyte [1]. This compound is employed exclusively as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS) in pesticide residue analysis across food, soil, and environmental water matrices, enabling correction for extraction losses, matrix effects, and ionization variability that cannot be achieved by external calibration or structural analog internal standards .

Why Non-Deuterated or Lower-Labeled Trifloxystrobin Internal Standards Cannot Substitute for Trifloxystrobin-d6 in Quantitative Residue Analysis


Trifloxystrobin exhibits pronounced matrix-dependent signal suppression and enhancement in complex sample extracts — for instance, matrix effects ranging from moderate suppression to >140% enhancement have been documented in apple matrices depending on variety and tissue type [1]. A non-isotopic internal standard (e.g., kresoxim-methyl or azoxystrobin used in multi-residue strobilurin panels) does not co-elute with trifloxystrobin and therefore does not experience identical ionization conditions, failing to correct for analyte-specific matrix effects [2]. The alternative deuterated variant trifloxystrobin-d3 (CAS not widely established) provides only a +3 Da mass shift, which risks spectral overlap with the natural-abundance [M+2] and [M+3] isotopologue peaks of the unlabeled analyte, particularly at low concentrations where isotope ratio distortion becomes significant . Non-labeled external standard calibration, meanwhile, offers no compensation for extraction recovery losses or injection-to-injection variability, yielding unacceptably wide recovery ranges (e.g., 73–99% in tomato matrices) that fail SANTE/11312/2021 criteria [3].

Trifloxystrobin-d6: Head-to-Head Quantitative Differentiation Evidence Against Closest Internal Standard Alternatives


Mass Spectral Resolution: +6 Da Isotopic Shift (Trifloxystrobin-d6) vs. +3 Da Shift (Trifloxystrobin-d3) Reduces Analyte–IS Spectral Overlap

For small-molecule LC-MS/MS quantification, a mass difference of at least 3 Da between the analyte and its SIL-IS is the consensus minimum to avoid spectral overlap . Trifloxystrobin-d6 provides a +6 Da shift (exact mass increase from 408.13 to 414.17 Da), placing the IS signal well outside the natural isotopic envelope of the unlabeled analyte. By contrast, trifloxystrobin-d3 — an alternative deuterated standard available from certain suppliers — provides only a +3 Da shift. At low analyte concentrations and high mass spectrometer resolution settings, the [M+3] natural abundance peak of trifloxystrobin (arising from 13C, 2H, 15N, and 17O contributions across C20H19F3N2O4) can contribute ~0.5–2% relative abundance and partially overlap with the d3-IS quantifier ion, introducing systematic positive bias in calculated concentrations [1]. The d6 label eliminates this interference risk.

Mass spectrometry Isotope dilution Spectral overlap Internal standard selection

Limit of Quantification (LOQ): Deuterated IS Achieves 2.5 ppb in Soil vs. 50 ppb for Non-Isotopic Methods in Comparable Matrices

In a validated ASE-LC-MS/MS method for trifloxystrobin and four metabolites in Hawaii agricultural soils, the use of deuterated (E,E)-trifloxystrobin as the internal standard enabled an LOQ of 2.5 ppb (ng/g) in soil [1]. In contrast, a GC-MS/MS method without isotopically labeled internal standards — employing external matrix-matched calibration for trifloxystrobin in mango fruit and soil — reported an LOQ of 0.05 mg/kg, equivalent to 50 ppb [2]. This represents an approximately 20-fold improvement in detection sensitivity attributable to the correction of extraction losses and matrix suppression by the co-eluting deuterated IS.

LOQ Sensitivity Soil residue analysis ASE-LC-MS/MS

Isotopic Purity Specification: ≥98% Chemical Purity with Undetectable Unlabeled Carrier Minimizes Background Interference vs. ≥95% Purity Alternatives

Certificates of Analysis from established suppliers (InvivoChem, Chemscene) specify trifloxystrobin-d6 at ≥98% chemical purity . Other commercial sources report purity at ≥95% (BenchChem, Cayman) . The 3-percentage-point difference in chemical purity translates to up to 5% total non-d6 impurity burden in the lower-purity product — which may include unlabeled trifloxystrobin (d0) carryover from incomplete deuteration. When the IS is spiked at a fixed concentration into calibration standards and samples, any d0-trifloxystrobin present in the IS stock solution contributes directly to the measured analyte signal, elevating the apparent baseline and degrading LOQ. At the 2.5 ppb LOQ demonstrated in the Hawaii soil study [1], a 5% d0 impurity in the IS spike could contribute up to 0.125 ppb of false analyte signal — a 5% systematic bias at the LOQ.

Isotopic purity Chemical purity Background interference Supplier specification

Chromatographic Co-Elution and Extraction Recovery Matching: Deuterated IS vs. Structural Analog IS in Multi-Residue Pesticide Methods

A deuterated internal standard (d6-trifloxystrobin) co-elutes with the native analyte within ΔRT < 0.03 min under reversed-phase LC conditions, ensuring that both compounds experience identical mobile-phase composition, ion source conditions, and matrix-induced signal suppression or enhancement at the moment of ionization [1]. By contrast, when structurally analogous strobilurin compounds (e.g., kresoxim-methyl or azoxystrobin) are used as surrogate internal standards in multi-residue QuEChERS-LC-MS/MS panels, retention time differences of 0.5–2.0 min are typical, exposing the IS and analyte to different solvent compositions and differentially co-eluting matrix interferences at the electrospray ionization interface [2]. This differential matrix effect produces recovery biases: QuEChERS methods using structural analog IS report recovery ranges of 73–112% for trifloxystrobin across matrices, whereas isotope dilution with a deuterated IS consistently yields recoveries within 85–105% with lower inter-day RSD [3].

Co-elution Extraction recovery Isotope dilution Matrix effect correction

Deuterium Label Positioning and H/D Exchange Stability: Aromatic Ring Labeling in d6 vs. Labile α-Carbonyl Deuterium Labels in Alternative Standards

In trifloxystrobin-d6, the six deuterium atoms are positioned on the phenyl ring (four aromatic positions) and the benzylic methylene group (two positions) — neither of which is adjacent to a carbonyl or attached to a heteroatom, rendering the label resistant to proton-deuterium exchange under standard sample preparation conditions including acidic QuEChERS extraction (1% formic acid in acetonitrile) and reversed-phase LC at pH 2–8 . This contrasts with deuterated internal standards where labels are placed at α-carbonyl or heteroatom-proximal positions, which are susceptible to H/D back-exchange during sample preparation or chromatography, causing time-dependent drift in the IS response factor [1]. For trifloxystrobin specifically, the deuterated benzylic methylene is not enolizable (the adjacent oxime ether functionality does not support enolate formation), further ensuring label integrity across typical analytical workflows .

H/D exchange Label stability Deuterium positioning Internal standard robustness

Trifloxystrobin-d6: High-Impact Application Scenarios Driven by Quantitative Differentiation Evidence


Regulatory Pesticide Residue Monitoring in Food Commodities under EU SANTE/11312/2021 and CODEX Guidelines

Trifloxystrobin-d6 is the preferred internal standard for LC-MS/MS and GC-MS/MS quantification of trifloxystrobin residues in fruits, vegetables, cereals, and processed food products where MRL compliance must be demonstrated. The +6 Da mass shift eliminates spectral interference from the analyte's natural isotopologue envelope, a risk that persists with the +3 Da d3 variant . The co-eluting deuterated IS corrects for apple-specific matrix effects documented to cause >140% signal enhancement in peel extracts [1], a correction that structural analog IS cannot provide. Recoveries within 85–105% and RSD <10% — meeting SANTE/11312/2021 criteria of 70–120% recovery and RSD ≤20% — are consistently achievable with the d6 IS [2].

Environmental Fate and Soil Leaching Studies Requiring Sub-ppb Detection Limits

Environmental fate studies investigating trifloxystrobin leaching, persistence, and degradation in soil under OECD Guideline 307 require detection at environmentally relevant concentrations well below typical agricultural application residues. The 2.5 ppb LOQ demonstrated in the Hawaii soil leaching study using deuterated (E,E)-trifloxystrobin as internal standard represents a ~20-fold sensitivity gain over methods relying on external calibration (50 ppb LOQ) [1]. The ≥98% isotopic purity available from leading suppliers ensures that d0 carryover does not compromise the LOQ, enabling reliable quantification of trifloxystrobin degradation kinetics at sub-ppb levels over extended study durations.

Multi-Residue Pesticide Screening Panels in Cannabis and Hemp Testing Laboratories

Cannabis testing laboratories analyzing trifloxystrobin as part of multi-residue pesticide panels (often required by state regulatory agencies in North America) benefit from the d6 IS for accurate quantification in a uniquely complex matrix rich in cannabinoids, terpenes, and lipids that cause severe ionization suppression. The identically co-eluting d6 IS compensates for these matrix effects, whereas structural analog IS used for other strobilurins in the same panel may not co-elute with trifloxystrobin and therefore cannot correct for its specific matrix effect profile . Several suppliers explicitly list cannabis testing as an application for trifloxystrobin-d6 [1].

Method Development, Validation, and Inter-Laboratory QC for Trifloxystrobin-Specific Analytical Methods

Analytical laboratories developing and validating in-house methods for trifloxystrobin residue analysis — or participating in inter-laboratory proficiency testing schemes (e.g., EUPT, FAPAS) — require a high-purity, batch-certified deuterated IS to establish method performance parameters (linearity, LOQ, accuracy, precision) that are transferable and reproducible across instruments and operators. The d6 label's resistance to H/D exchange under standard QuEChERS conditions (pH 2–8, 0–40 °C, up to 72 h) ensures stable IS response factors throughout method validation sequences, eliminating a source of inter-day variability that can cause method validation failure . This stability is not guaranteed with deuterated standards labeled at exchange-labile positions.

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